molecular formula C7H7BrN2O2 B11767522 5-Bromo-2,4-dimethyl-3-nitropyridine

5-Bromo-2,4-dimethyl-3-nitropyridine

Cat. No.: B11767522
M. Wt: 231.05 g/mol
InChI Key: FEJYHXKMEDXPBE-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 2- and 4-positions, and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethyl-3-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2,4-dimethyl-3-nitropyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 5-substituted derivatives, such as 5-amino-2,4-dimethyl-3-nitropyridine.

    Reduction: Formation of 5-bromo-2,4-dimethyl-3-aminopyridine.

    Oxidation: Formation of this compound carboxylic acid.

Scientific Research Applications

5-Bromo-2,4-dimethyl-3-nitropyridine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 5-Bromo-2,4-dimethylpyridine
  • 2,4-Dimethyl-3-nitropyridine

Comparison

5-Bromo-2,4-dimethyl-3-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, along with two methyl groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 5-Bromo-2-nitropyridine lacks the methyl groups, which can influence its solubility and reactivity. Similarly, 2,4-Dimethyl-3-nitropyridine lacks the bromine atom, affecting its ability to undergo halogen-specific reactions.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

5-bromo-2,4-dimethyl-3-nitropyridine

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)3-9-5(2)7(4)10(11)12/h3H,1-2H3

InChI Key

FEJYHXKMEDXPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)C)[N+](=O)[O-]

Origin of Product

United States

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